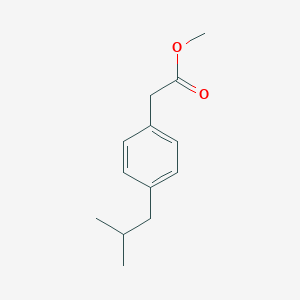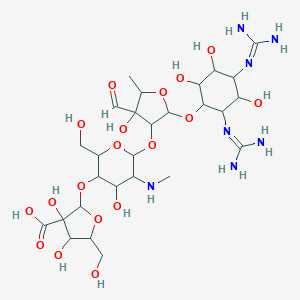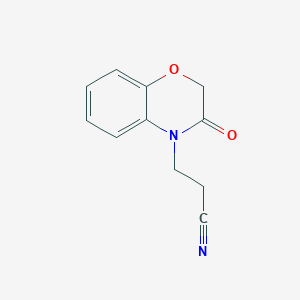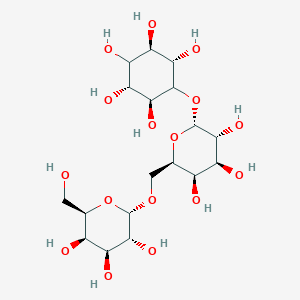
Ethyl N-(2-hydroxyethyldiazenyl)-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(2-hydroxyethyldiazenyl)-N-methylcarbamate, commonly known as Aldicarb, is a carbamate insecticide that is widely used in agriculture to control pests. It was first introduced in the 1960s and has since been used extensively to protect crops such as cotton, peanuts, and potatoes. Aldicarb is a highly potent insecticide that acts on the nervous system of insects, causing paralysis and death.
Mecanismo De Acción
Aldicarb acts on the nervous system of insects by inhibiting the activity of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. When Aldicarb inhibits the activity of acetylcholinesterase, acetylcholine accumulates in the nervous system, causing overstimulation and paralysis of the insect.
Efectos Bioquímicos Y Fisiológicos
Aldicarb has been shown to have both acute and chronic effects on the environment and human health. Acute exposure to Aldicarb can cause symptoms such as nausea, vomiting, and convulsions. Chronic exposure to Aldicarb has been linked to neurological disorders, reproductive problems, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aldicarb is a highly potent insecticide that is effective against a wide range of pests. It is also relatively easy to use and can be applied in small amounts. However, Aldicarb is highly toxic and requires careful handling to prevent exposure to humans and the environment. It is also expensive and may not be suitable for use in all laboratory experiments.
Direcciones Futuras
There are several future directions for research on Aldicarb. One area of research is the development of more environmentally friendly insecticides that are less toxic to humans and the environment. Another area of research is the investigation of the long-term effects of Aldicarb exposure on human health. Finally, research could be conducted to investigate the effects of Aldicarb on different species of insects and the potential for resistance to develop.
Conclusion
In conclusion, Aldicarb is a highly potent insecticide that has been extensively studied for its insecticidal properties. It acts on the nervous system of insects by inhibiting the activity of the enzyme acetylcholinesterase. Aldicarb has both acute and chronic effects on the environment and human health. While it is effective against a wide range of pests, it is highly toxic and requires careful handling. Future research could focus on the development of more environmentally friendly insecticides, investigation of the long-term effects of Aldicarb exposure on human health, and investigation of the effects of Aldicarb on different species of insects.
Métodos De Síntesis
Aldicarb can be synthesized by reacting methyl isocyanate with ethylene glycol. The resulting product is then reacted with ethyl alcohol to form Aldicarb. The synthesis process is complex and requires careful handling of the chemicals involved.
Aplicaciones Científicas De Investigación
Aldicarb has been extensively studied for its insecticidal properties. It has been used in many scientific studies to investigate the effects of insecticides on the environment and human health. Aldicarb is also used in laboratory experiments to study the effects of insecticides on different species of insects.
Propiedades
Número CAS |
113274-26-3 |
|---|---|
Nombre del producto |
Ethyl N-(2-hydroxyethyldiazenyl)-N-methylcarbamate |
Fórmula molecular |
C6H13N3O3 |
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
ethyl N-(2-hydroxyethyldiazenyl)-N-methylcarbamate |
InChI |
InChI=1S/C6H13N3O3/c1-3-12-6(11)9(2)8-7-4-5-10/h10H,3-5H2,1-2H3 |
Clave InChI |
SKTSRPYOEYXHMU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C)N=NCCO |
SMILES canónico |
CCOC(=O)N(C)N=NCCO |
Sinónimos |
2-Triazene-1-carboxylic acid, 3-(2-hydroxyethyl)-1-methyl-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




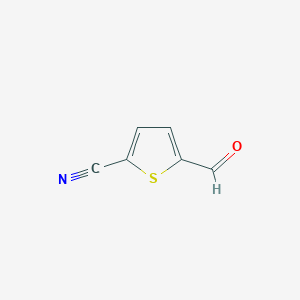
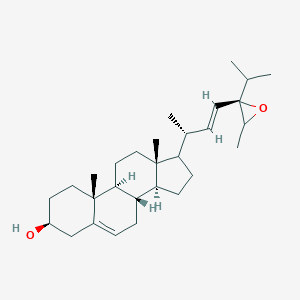
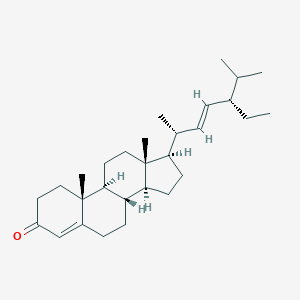
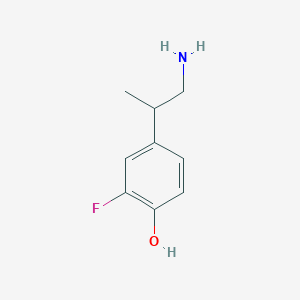

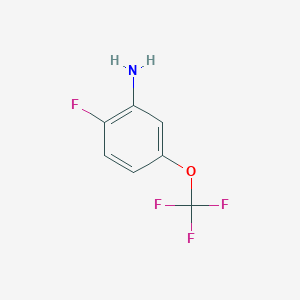

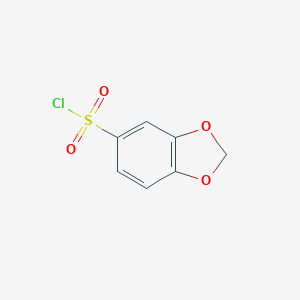
![Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester](/img/structure/B56690.png)
